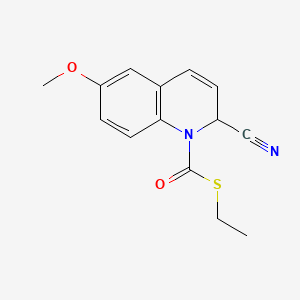
S-Ethyl 2-cyano-6-methoxy-1(2H)-quinolinecarbothioate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
S-Ethyl 2-cyano-6-methoxy-1(2H)-quinolinecarbothioate: is an organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a quinoline core with a cyano group at the 2-position, a methoxy group at the 6-position, and an ethylthio group at the 1-position.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of S-Ethyl 2-cyano-6-methoxy-1(2H)-quinolinecarbothioate typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes:
Formation of the Quinoline Core: The quinoline core can be synthesized via the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.
Introduction of the Cyano Group: The cyano group can be introduced through a nucleophilic substitution reaction using a suitable cyano source, such as sodium cyanide or potassium cyanide.
Methoxylation: The methoxy group can be introduced via an electrophilic aromatic substitution reaction using methanol and a strong acid catalyst.
Thioester Formation: The final step involves the formation of the thioester by reacting the quinoline derivative with ethylthiol in the presence of a base such as sodium hydride.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Continuous flow reactors and green chemistry principles may be employed to enhance efficiency and sustainability.
化学反応の分析
Types of Reactions
S-Ethyl 2-cyano-6-methoxy-1(2H)-quinolinecarbothioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the cyano group to an amine using reducing agents like lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.
Substitution: Sodium methoxide, dimethyl sulfoxide as solvent.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted quinoline derivatives.
科学的研究の応用
S-Ethyl 2-cyano-6-methoxy-1(2H)-quinolinecarbothioate has several scientific research applications, including:
Medicinal Chemistry: It is studied for its potential as an anticancer, antimicrobial, and antiviral agent.
Biological Research: The compound is used to investigate the biological pathways and molecular targets involved in its activity.
Industrial Applications: It may be used as an intermediate in the synthesis of other quinoline-based compounds with pharmaceutical or agrochemical applications.
作用機序
The mechanism of action of S-Ethyl 2-cyano-6-methoxy-1(2H)-quinolinecarbothioate involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group and quinoline core play crucial roles in binding to these targets, leading to the modulation of biological pathways. The exact pathways and targets may vary depending on the specific application and biological context.
類似化合物との比較
Similar Compounds
2-Cyano-6-methoxyquinoline: Lacks the ethylthio group, which may affect its biological activity and chemical reactivity.
S-Ethyl 2-cyanoquinolinecarbothioate: Lacks the methoxy group, which may influence its solubility and interaction with molecular targets.
6-Methoxyquinoline: Lacks both the cyano and ethylthio groups, resulting in different chemical and biological properties.
Uniqueness
S-Ethyl 2-cyano-6-methoxy-1(2H)-quinolinecarbothioate is unique due to the presence of all three functional groups (cyano, methoxy, and ethylthio) on the quinoline core. This combination of groups can lead to distinct chemical reactivity and biological activity, making it a valuable compound for research and potential therapeutic applications.
特性
CAS番号 |
40448-85-9 |
|---|---|
分子式 |
C14H14N2O2S |
分子量 |
274.34 g/mol |
IUPAC名 |
S-ethyl 2-cyano-6-methoxy-2H-quinoline-1-carbothioate |
InChI |
InChI=1S/C14H14N2O2S/c1-3-19-14(17)16-11(9-15)5-4-10-8-12(18-2)6-7-13(10)16/h4-8,11H,3H2,1-2H3 |
InChIキー |
RRBZCSKOQKCQJF-UHFFFAOYSA-N |
正規SMILES |
CCSC(=O)N1C(C=CC2=C1C=CC(=C2)OC)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![pentacyclo[10.2.1.15,8.02,11.04,9]hexadecane-3,10-dione](/img/structure/B12793860.png)

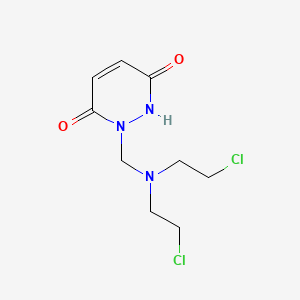
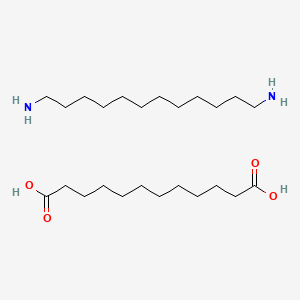
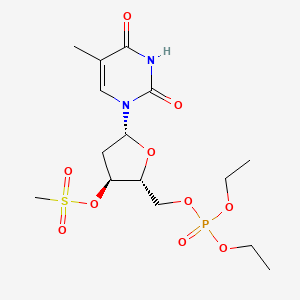
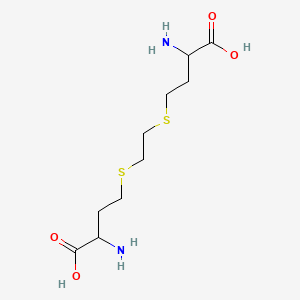
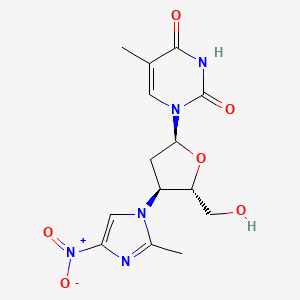
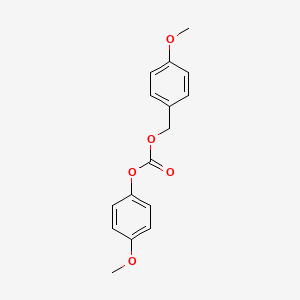
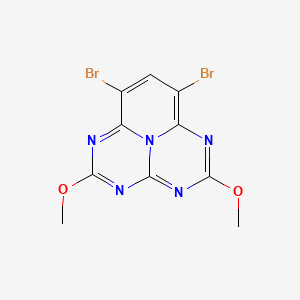
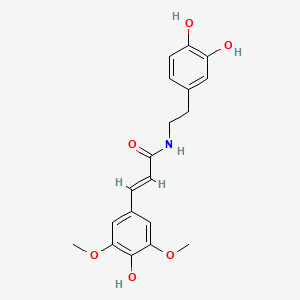
![(8r,9s,10r,13s,14s,16s,17r)-16-Fluoro-10,13-dimethyl-1,6,7,8,9,10,11,12,13,14,15,16-dodecahydrodispiro[cyclopenta[a]phenanthrene-17,4'-[1,3]dioxolane-5',4''-[1,3]dioxolan]-3(2h)-one](/img/structure/B12793913.png)

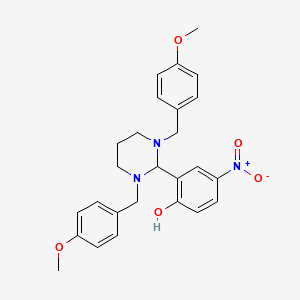
![7-(2-Hydroxyethyl)-8-[1-(hydroxymethyl)propylamino]-1,3-dimethyl-purine-2,6-dione](/img/structure/B12793934.png)
